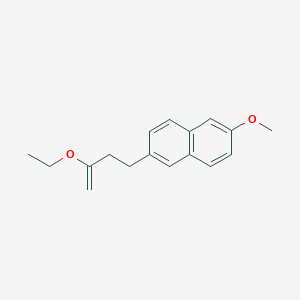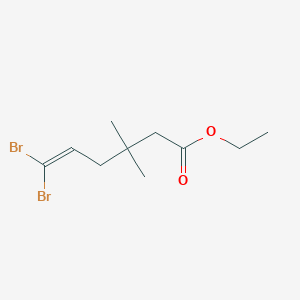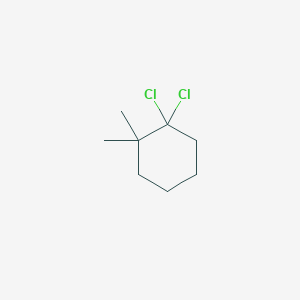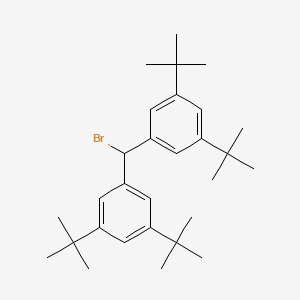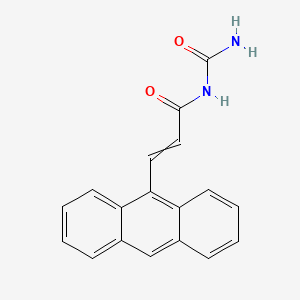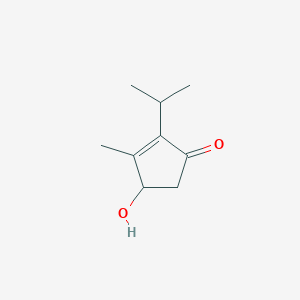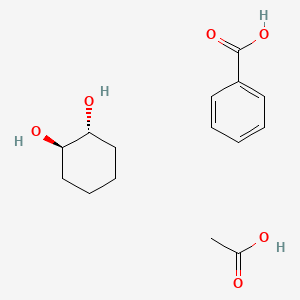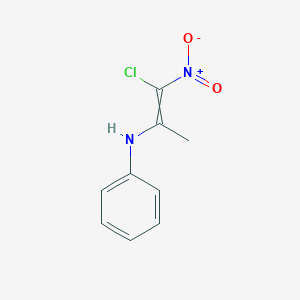
2,7-Dibromo-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-10-phenylanthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . The compound features two bromine atoms at the 2 and 7 positions and a phenyl group at the 10 position of the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-10-phenylanthracene typically involves bromination and subsequent functionalization of the anthracene core. One common method is the bromination of 10-phenylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibromo-10-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group and bromine atoms allow for coupling reactions, such as Suzuki or Sonogashira coupling, to introduce new substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted anthracenes, phenylated derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-10-phenylanthracene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug development and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-10-phenylanthracene involves its interaction with molecular targets through its bromine and phenyl substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its photophysical properties and reactivity, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of bromine atoms.
2,6-Dibromoanthracene: Similar in structure but lacks the phenyl group, affecting its reactivity and applications.
Uniqueness: 2,7-Dibromo-10-phenylanthracene is unique due to the combination of bromine atoms and a phenyl group, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
63722-53-2 |
|---|---|
Molekularformel |
C20H12Br2 |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
2,7-dibromo-10-phenylanthracene |
InChI |
InChI=1S/C20H12Br2/c21-16-6-8-18-14(11-16)10-15-12-17(22)7-9-19(15)20(18)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
QFXOVRSJWTYLEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC4=C2C=CC(=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
